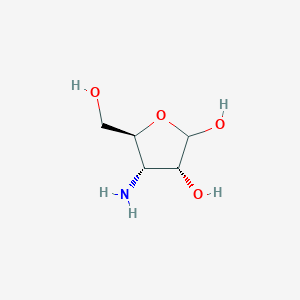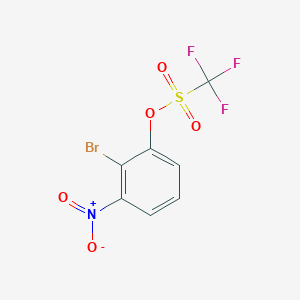
2-Bromo-3-nitrophenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-nitrophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C7H3BrF3NO5S. It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with bromine and nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate typically involves the following steps:
Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-bromo-3-nitrobenzene.
Sulfonation: The nitrated product is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
Nucleophilic Substitution: Products include azides, ethers, and thioethers.
Reduction: The major product is 2-bromo-3-aminophenyl trifluoromethanesulphonate.
Coupling Reactions: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
2-Bromo-3-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate depends on the specific reaction or application:
Nucleophilic Substitution: The trifluoromethanesulphonate group acts as a leaving group, facilitating the attack of nucleophiles on the aromatic ring.
Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the transfer of electrons and protons.
Coupling Reactions: The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
2-Bromo-3-nitrophenyl trifluoromethanesulphonate can be compared with other similar compounds:
2-Bromo-4-nitrophenyl trifluoromethanesulphonate: Similar structure but different position of the nitro group, affecting its reactivity and applications.
2-Chloro-3-nitrophenyl trifluoromethanesulphonate: Chlorine instead of bromine, leading to different reactivity in coupling reactions.
3-Nitrophenyl trifluoromethanesulphonate: Lacks the bromine atom, which changes its suitability for certain reactions like Suzuki coupling.
The uniqueness of this compound lies in its combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
IUPAC Name |
(2-bromo-3-nitrophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-6-4(12(13)14)2-1-3-5(6)17-18(15,16)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCUJNPIWHPIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)

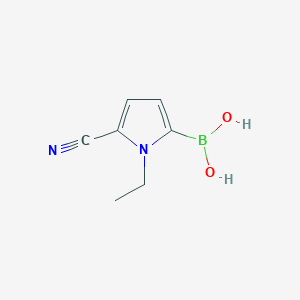
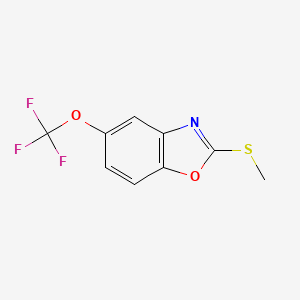
![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
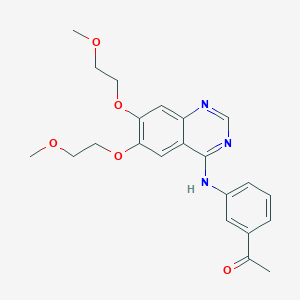
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
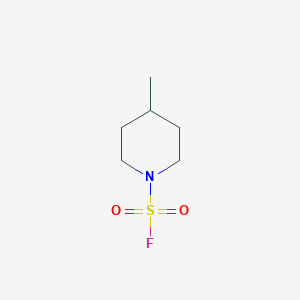
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
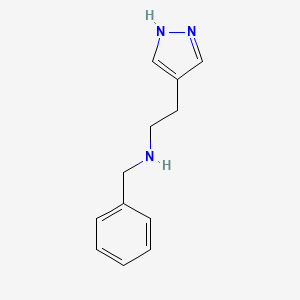
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
